molecular formula C17H14O3 B2989506 6-Methoxy-2-(4-methylphenyl)chromen-4-one CAS No. 208998-53-2

6-Methoxy-2-(4-methylphenyl)chromen-4-one

Cat. No.: B2989506
CAS No.: 208998-53-2
M. Wt: 266.296
InChI Key: WZKVIDUMMWJJRD-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylphenyl)chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a methoxy group at the 6th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-methoxy-4-chromenone with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methylphenyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 6-hydroxy-2-(4-methylphenyl)chromen-4-one.

    Reduction: Formation of 6-methoxy-2-(4-methylphenyl)chromanol.

    Substitution: Formation of 6-methoxy-2-(4-nitrophenyl)chromen-4-one or 6-methoxy-2-(4-bromophenyl)chromen-4-one.

Scientific Research Applications

6-Methoxy-2-(4-methylphenyl)chromen-4-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-phenethyl-4H-chromen-4-one
  • 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
  • 6-Methoxy-2-(4-methoxyphenyl)chroman-4-one

Uniqueness

6-Methoxy-2-(4-methylphenyl)chromen-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-methoxy-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKVIDUMMWJJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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